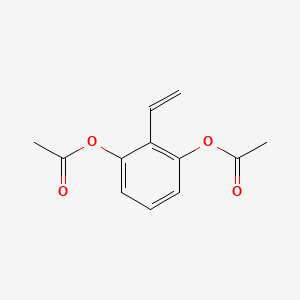
2-Vinyl-1,3-phenylene Diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Vinyl-1,3-phenylene Diacetate is an organic compound with the molecular formula C12H12O4 It is a derivative of phenylene diacetate, where the phenylene ring is substituted with a vinyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Vinyl-1,3-phenylene Diacetate typically involves the acetylation of 2-vinyl-1,3-phenylene diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the desired product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form 2-ethyl-1,3-phenylene diacetate.
Substitution: It can participate in electrophilic substitution reactions, where the vinyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 2-ethyl-1,3-phenylene diacetate.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-Vinyl-1,3-phenylene Diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phenolic substrates.
Industry: Used in the production of specialty polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of 2-Vinyl-1,3-phenylene Diacetate involves its ability to undergo various chemical reactions due to the presence of the vinyl and acetate groups. The vinyl group can participate in polymerization reactions, while the acetate groups can undergo hydrolysis to form phenolic compounds. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparaison Avec Des Composés Similaires
4-Vinyl-1,2-phenylene Diacetate: Similar structure but with different substitution pattern.
1,3-Phenylene Diacetate: Lacks the vinyl group, leading to different reactivity.
2-Vinyl-1,4-phenylene Diacetate: Similar but with vinyl group at the 4-position.
Uniqueness: 2-Vinyl-1,3-phenylene Diacetate is unique due to the specific positioning of the vinyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific applications in organic synthesis and polymer chemistry.
Propriétés
Formule moléculaire |
C12H12O4 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
(3-acetyloxy-2-ethenylphenyl) acetate |
InChI |
InChI=1S/C12H12O4/c1-4-10-11(15-8(2)13)6-5-7-12(10)16-9(3)14/h4-7H,1H2,2-3H3 |
Clé InChI |
BENGMEBRMQSDNU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C(=CC=C1)OC(=O)C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















